molecular formula C18H20N2 B1232264 Tabernoschizine

Tabernoschizine

Cat. No.: B1232264
M. Wt: 264.4 g/mol
InChI Key: LCVACABZTLIWCE-MIJQFGFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Tabernoschizine (CAS: 2122-36-3), also known as Apparicine, is an indole alkaloid with the molecular formula C₁₈H₂₀N₂ and a molecular weight of 264.365 g/mol . It is sourced from plants such as Aspidosperma dasycarpon and species within the Apocynaceae family . The compound exists as a white crystalline powder and is utilized as a pharmaceutical intermediate .

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

(13R,14Z)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene

InChI

InChI=1S/C18H20N2/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18/h3-7,14,19H,2,8-11H2,1H3/b13-3+/t14-/m0/s1

InChI Key

LCVACABZTLIWCE-MIJQFGFMSA-N

Isomeric SMILES

C/C=C/1\CN2CC[C@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3

Canonical SMILES

CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3

Synonyms

apparicine
pericalline

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Related Alkaloids

The following table summarizes key structural and functional differences between (-)-Tabernoschizine and related alkaloids, based on evidence from pharmacological studies and natural product databases:

Compound Molecular Formula Natural Source Key Pharmacological Activities Distinctive Features
(-)-Tabernoschizine C₁₈H₂₀N₂ Aspidosperma dasycarpon Analgesic, antibacterial, antiviral Broad-spectrum antiviral activity
Tabersonine C₂₁H₂₄N₂O₂ Catharanthus roseus Antihypertensive Used in hypertension management
Tabernaemontanine Not provided Ervatamia orientalis Antibacterial, cytotoxic Potential for cancer therapy
Tabernamine Not provided Tabernaemontana johnstonii Antitumor Targets tumor cell lines
Tabernanthine Not provided Apocynaceae species CNS activity (binds benzodiazepine receptors) Neuroactive properties
Structural and Functional Divergence
  • Tabernoschizine vs. Tabersonine: While both are indole alkaloids, Tabersonine (C₂₁H₂₄N₂O₂) contains additional oxygen atoms, correlating with its antihypertensive effects . In contrast, this compound’s nitrogen-rich structure (C₁₈H₂₀N₂) may enhance its interaction with viral proteins .
  • Antimicrobial Spectrum: this compound exhibits activity against both bacteria (Salmonella) and viruses (poliovirus), whereas Tabernaemontanine is primarily cytotoxic and antibacterial .
  • CNS vs. Peripheral Targets: Tabernanthine’s affinity for benzodiazepine receptors distinguishes it from this compound, which lacks reported CNS activity .
Industrial and Clinical Relevance
  • Pharmaceutical Intermediates: this compound is commercially available as a high-purity (≥99%) intermediate, priced at 6,600 CNY/kg .
  • Therapeutic Potential: this compound’s dual analgesic-antiviral profile positions it as a candidate for polymicrobial infections, while Tabernamine’s antitumor properties highlight its niche in oncology .

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